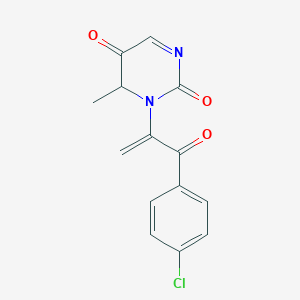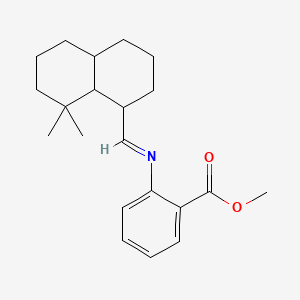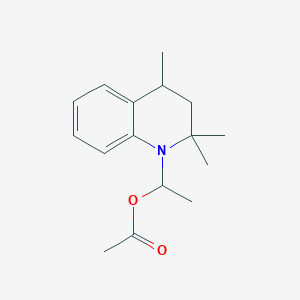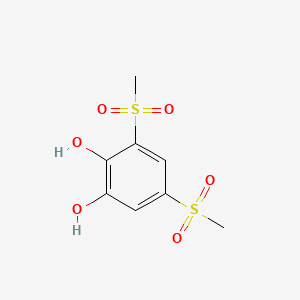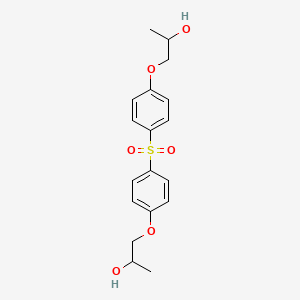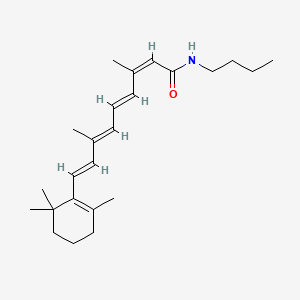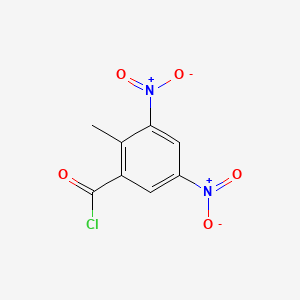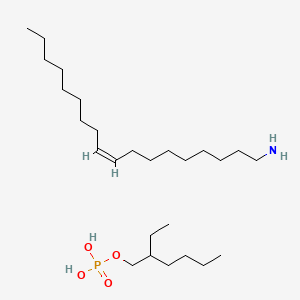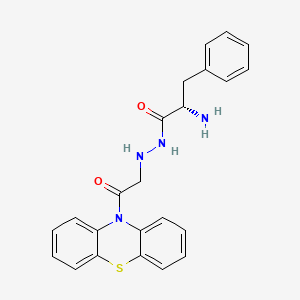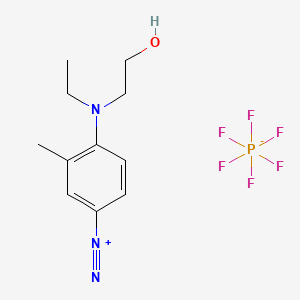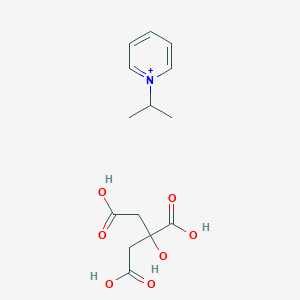
alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C14H19NO7 and a molecular weight of 313.30316 g/mol . This compound is known for its unique structure, which includes a benzylammonium group and a tricarboxylate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of alpha-methylbenzylamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The benzylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzylammonium compounds .
Wissenschaftliche Forschungsanwendungen
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Wirkmechanismus
The mechanism of action of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The benzylammonium group can interact with enzymes and receptors, modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanamine, alpha-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) (salt)
- 1-Phenylethanaminium 3,4-dicarboxy-3-hydroxybutanoate
Uniqueness
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific combination of a benzylammonium group and a tricarboxylate moiety. This unique structure imparts distinct chemical properties, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
84473-63-2 |
|---|---|
Molekularformel |
C14H20NO7+ |
Molekulargewicht |
314.31 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H12N.C6H8O7/c1-8(2)9-6-4-3-5-7-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1; |
InChI-Schlüssel |
JYKOHVOHVFHTRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+]1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


